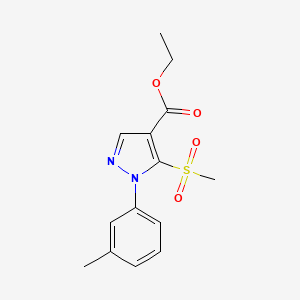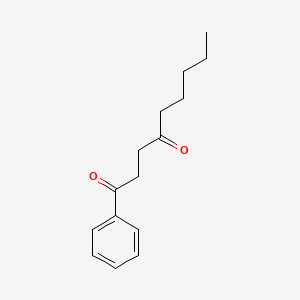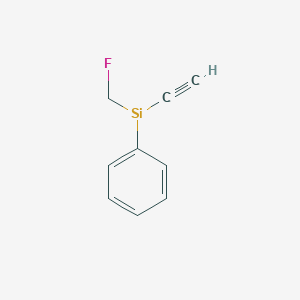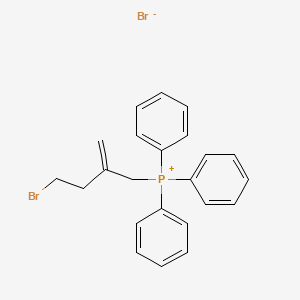![molecular formula C33H32Cl4N2O9 B14300863 N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea CAS No. 116584-25-9](/img/structure/B14300863.png)
N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is a complex organic compound characterized by the presence of multiple hydroxyl and chloro groups attached to a phenyl ring, which is further linked to a urea core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea typically involves the reaction of 5-chloro-2-hydroxy-3-(hydroxymethyl)benzaldehyde with urea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., ammonia). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis{[5-bromo-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with bromo groups instead of chloro groups.
N,N,N’,N’-Tetrakis{[5-fluoro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea: Similar structure but with fluoro groups instead of chloro groups.
Uniqueness
N,N,N’,N’-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea is unique due to the presence of chloro groups, which impart distinct chemical properties and reactivity. The combination of hydroxyl and chloro groups enhances its potential for diverse applications in various fields.
Propiedades
Número CAS |
116584-25-9 |
|---|---|
Fórmula molecular |
C33H32Cl4N2O9 |
Peso molecular |
742.4 g/mol |
Nombre IUPAC |
1,1,3,3-tetrakis[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C33H32Cl4N2O9/c34-25-1-17(29(44)21(5-25)13-40)9-38(10-18-2-26(35)6-22(14-41)30(18)45)33(48)39(11-19-3-27(36)7-23(15-42)31(19)46)12-20-4-28(37)8-24(16-43)32(20)47/h1-8,40-47H,9-16H2 |
Clave InChI |
MINGQLSBCJBEBK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CN(CC2=C(C(=CC(=C2)Cl)CO)O)C(=O)N(CC3=C(C(=CC(=C3)Cl)CO)O)CC4=C(C(=CC(=C4)Cl)CO)O)O)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Diethylcarbamothioyl)sulfanyl]ethyl acetate](/img/structure/B14300780.png)
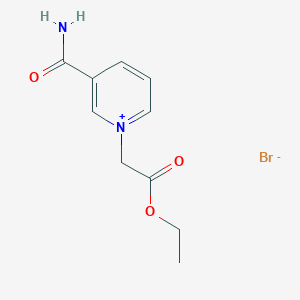

![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)
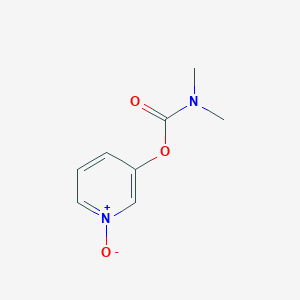
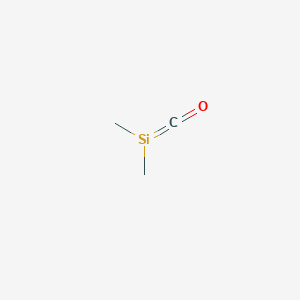
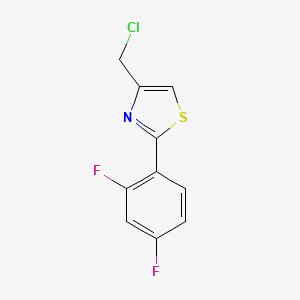
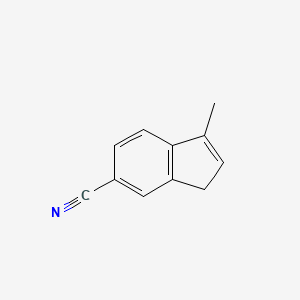
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
